Somatostatin-14 (3-14) Trifluoroacetate
Overview
Description
Somatostatin-14 (3-14) Trifluoroacetate is a compound that has shown promising results in various scientific experiments due to its unique physical and chemical properties. It is a natural cyclic peptide hormone derived from the preprosomatostatin . It is a somatostatin (SST) receptor agonist that binds to SST 1, SST 2, SST 3, SST 4, and SST 5 .
Synthesis Analysis
Somatostatin-14 is produced in two active forms, somatostatin 14 (SST-14) or 18 (SST-18), produced by the alternate cleavage of the C-terminal sequence of the prohormone pro-somatostatin, encoded by the SST gene . SST-14 is predominantly produced in hypothalamic neurons .
Molecular Structure Analysis
Somatostatin (SST) is a cyclic hormone release-inhibiting peptide with two similar physiologically functional sub-forms, namely, SST14 and SST28 (extension of SST14 at the N-terminus), that negatively regulates cell proliferation, the release of multiple hormones and cancer suppression via activation of five cognate SST receptors (SSTR1–5) .
Chemical Reactions Analysis
Somatostatin-14 is identical to the carboxyl terminal 14 amino acids of somatostatin-28. The biological activity of S-14 and S-28 resides in the cyclic region of the mature peptide .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C73H99F3N16O19S2 and its molecular weight is 1625.8 g/mol.
Scientific Research Applications
Neuroendocrine Tumor Management
Somatostatin analogs, including Somatostatin-14 (3-14) Trifluoroacetate, play a crucial role in the management of neuroendocrine tumors. They effectively alleviate symptoms caused by hormone hypersecretion and may exhibit antitumor effects. These analogs are used in treating various neuroendocrine tumors, such as somatotropinomas, thyrotropinomas, functioning and non-functioning gastroenteropancreatic neuroendocrine tumors, corticotropinomas, gonadotropinomas, and prolactinomas resistant to dopamine agonists (Gomes-Porras, Cárdenas-Salas, & Alvarez-Escola, 2020).
Oncology Applications
In oncology, somatostatin analogs demonstrate antitumor and antisecretory effects in cancer management. They have been beneficial in treating symptoms of ectopic hormone secretion in lung cancer and show significant decrease in bone pain and improvement in performance status in metastatic prostate cancer patients. However, their antitumoral effect in breast cancer and gastrointestinal cancers, except in endocrine tumors of the liver, is limited (Keskin & Yalçın, 2013).
Peptide-Receptor Radionuclide Therapy
Peptide-receptor radionuclide therapy (PRRT) with radiolabeled somatostatin analogs is a promising treatment for somatostatin-receptor-positive endocrine tumors. This therapy can lead to symptomatic improvement and, in some cases, tumor remission, contributing to a survival benefit and improved quality of life for patients (Essen et al., 2009).
Gastrointestinal Applications
Somatostatin analogs have shown efficacy in managing various digestive diseases, including chronic refractory diarrhea, hepatorenal polycystosis, gastrointestinal hemorrhage, dumping syndrome, and intestinal fistula. Their inhibitory effects on numerous body functions make them valuable in treating these conditions (Gomes-Porras, Cárdenas-Salas, & Alvarez-Escola, 2020).
Ophthalmology
Somatostatin and its derivatives have been studied for potential applications in ophthalmology, particularly in treating conditions related to endocrinological diseases affecting the eye. While research is promising, larger controlled studies are necessary to confirm its efficacy in this field (Missotten, Baarsma, & Kuijpers, 2005).
Mechanism of Action
Target of Action
Somatostatin-14 (3-14) Trifluoroacetate primarily targets the somatostatin receptors . These receptors are G protein-coupled receptors that mediate the actions of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and is secreted by the D cells of the islets to inhibit the release of insulin and glucagon .
Mode of Action
The actions of this compound are mediated via signalling pathways of G protein-coupled somatostatin receptors . It interacts with its targets and results in the inhibition of the release of insulin, glucagon, growth hormone, and thyroid-stimulating hormones .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of the endocrine system . By inhibiting the release of insulin and glucagon, it impacts the regulation of blood glucose levels. Additionally, by inhibiting the release of growth hormone and thyroid-stimulating hormones, it affects growth and metabolic processes .
Pharmacokinetics
Somatostatin, the parent compound, has a very short half-life, necessitating continuous intravenous infusion for clinical applications . Its analogues have been developed to achieve more favourable kinetics for efficient use in the management of acute conditions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the release of several hormones, including insulin, glucagon, growth hormone, and thyroid-stimulating hormones . This results in the regulation of various physiological processes, including blood glucose levels, growth, and metabolism .
Safety and Hazards
Future Directions
Somatostatin (SST) and somatostatin receptors (SSTRs) play an important role in the brain and gastrointestinal (GI) system. SST is produced in various organs and cells, and the inhibitory function of somatostatin-containing cells is involved in a range of physiological functions and pathological modifications . Understanding of endocrines and neuroendocrines in SST-SSTRs in GI will provide an insight into advanced medicine in basic and clinical research .
Biochemical Analysis
Biochemical Properties
Somatostatin-14 (3-14) Trifluoroacetate interacts with somatostatin receptors (SSTRs), which are G protein-coupled receptors present in a variety of tissues . The binding of this compound to these receptors triggers a cascade of biochemical reactions, influencing the function of several enzymes and proteins .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are diverse, ranging from inhibiting the secretion of various hormones to modulating the responses of lymphocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to somatostatin receptors, leading to the inhibition of adenylate cyclase, and thus reducing the levels of cyclic AMP . This can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. For instance, it has been found to produce anxiolytic-like effects in rats when administered at certain doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely mediated by specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by various factors, including targeting signals and post-translational modifications . Its localization can affect its activity or function within the cell .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIEPXPIRDHLF-ASWYRLASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H99F3N16O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1625.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.